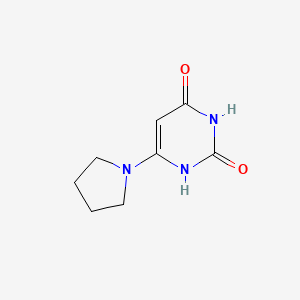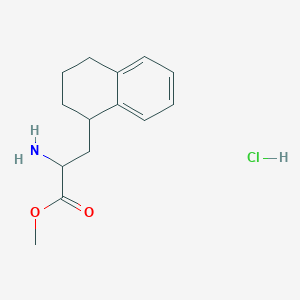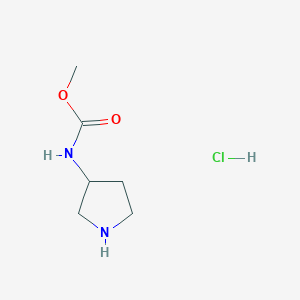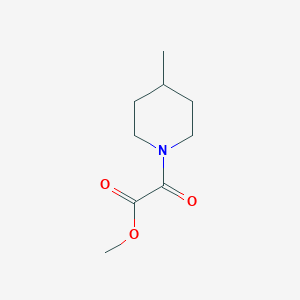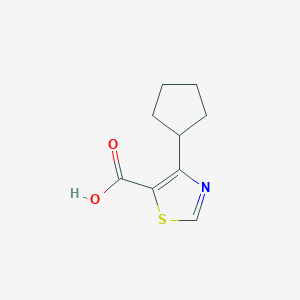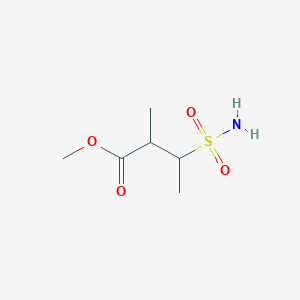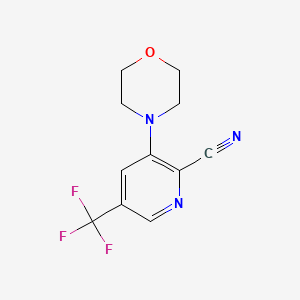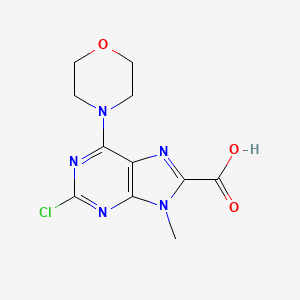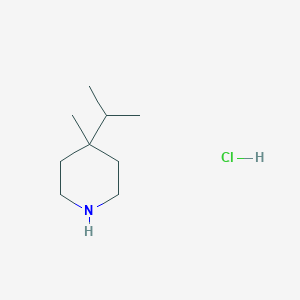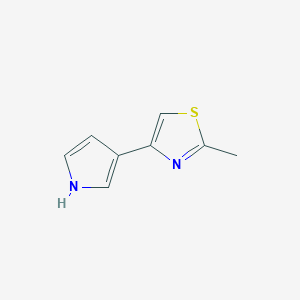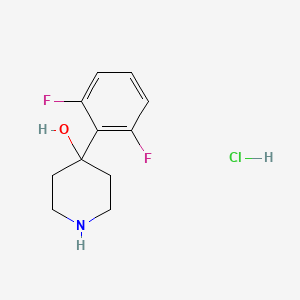![molecular formula C12H13N3O B1430621 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 143467-58-7](/img/structure/B1430621.png)
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine are not detailed in the retrieved documents, pyrimidine derivatives have been known to undergo various reactions. For example, nucleophilic substitution reactions on pyrimidines have been carried out with aniline .Wissenschaftliche Forschungsanwendungen
1. Neuroprotective and Anti-neuroinflammatory Agents
- Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
2. Therapeutic Potential of Pyridopyrimidine Derivatives
- Summary of Application: The structures composed of a pyridopyrimidine moiety have shown a therapeutic interest or have already been approved for use as therapeutics .
- Methods of Application: The synthetic protocols to prepare these pyridopyrimidine derivatives are considered .
- Results or Outcomes: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials .
3. Synthesis of Pyrimidine-Based Compound Precursors
- Summary of Application: The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Methods of Application: The synthetic protocols to prepare these pyrimidine derivatives are considered . For example, to an equimolar mixture of 2-amino-4-chloro-6-(ethyl(phenyl)aminopyrimidine-5-carbaldehyde (or 2-amino-4-ethoxy-6-((4-methoxy-phenyl)(methyl)amino)pyrimidin-5-carbaldehyde) and acetophenone in ethanol (8,0 mL), NaOH (0.2 g, 5 mmol) was added. Then, the reaction mixture was refluxed for 3 h .
- Results or Outcomes: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
4. Synthesis of Other Organic Compounds
- Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: 4-Methoxyphenethylamine was used in the synthesis of pyrrolo [3,2-c]carbazole poly (4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides .
5. Inhibition of Aurora Kinase A
- Summary of Application: Aurora kinase A (AURKA) is a protein that plays a critical role in cell division. Inhibitors of AURKA have potential applications in cancer treatment .
- Methods of Application: A series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized and tested for their ability to inhibit AURKA .
- Results or Outcomes: One of the synthesized compounds selectively inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This compound also caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
6. Antiviral Activity
- Summary of Application: Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which may include the compound you mentioned, have been reported as antiviral agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: One of the tested compounds showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNAJFNHMYAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50771314 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
CAS RN |
143467-58-7 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



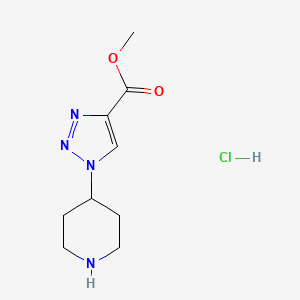
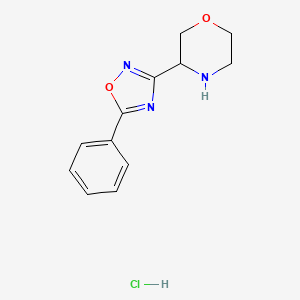
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)
